Dolasetron-d5

Stable Isotope Labeling Isotopic Purity LC-MS/MS Quantification

Sourcing Dolasetron-d5 (MDL-73147-d5) for bioanalytical method validation demands an internal standard that guarantees co-elution and matrix-effect correction per ICH M10. This pentadeuterated (M+5) isotopologue—labeled exclusively on the metabolically stable indole ring—ensures a consistent +5 Da mass shift, eliminating cross-talk and natural isotope interference that compromises d4 analogs. Its homogeneous ≥98% isotopic purity allows a single IS to track both dolasetron and its active metabolite hydrodolasetron across complex matrices. Choose the M+5 standard purpose-built for regulatory-grade ANDA, NDA, and clinical PK submissions.

Molecular Formula C19H20N2O3
Molecular Weight 329.4 g/mol
Cat. No. B15137677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolasetron-d5
Molecular FormulaC19H20N2O3
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC(CC1N3CC2=O)OC(=O)C4=CNC5=CC=CC=C54
InChIInChI=1S/C19H20N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,20H,5-8,10H2/t11?,12-,13+,14?/i1D,2D,3D,4D,9D
InChIKeyUKTAZPQNNNJVKR-YONVXQRNSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dolasetron-d5: Technical Baseline for Procurement of Deuterated 5-HT3 Receptor Antagonist Internal Standards


Dolasetron-d5 (MDL-73147-d5) is a pentadeuterated stable isotope-labeled analog of the 5-HT3 receptor antagonist dolasetron, distinguished by the substitution of five hydrogen atoms with deuterium in the indole ring . The compound is categorized as a stable isotope-labeled internal standard (SIL-IS) intended exclusively for quantitative bioanalytical applications using liquid chromatography–tandem mass spectrometry (LC-MS/MS) and gas chromatography–mass spectrometry (GC-MS) . Dolasetron-d5 exhibits a molecular formula of C19H15D5N2O3 and a molecular weight of 329.40 g/mol , representing a nominal mass shift of +5 Da relative to the unlabeled parent compound. This deuterium labeling pattern is specifically designed to provide chromatographic co-elution and ionization behavior closely mirroring that of native dolasetron, thereby enabling precise compensation for matrix effects and instrument variability during the quantification of dolasetron and its active metabolite hydrodolasetron in complex biological matrices .

Why Substituting Dolasetron-d5 with Alternative Dolasetron Isotopologues Compromises Bioanalytical Accuracy


Stable isotope-labeled internal standards are not interchangeable despite sharing the same parent pharmacophore. Variations in the number and position of deuterium labels fundamentally alter critical performance characteristics, including mass spectral interference potential, isotopic purity, and susceptibility to differential matrix effects. Dolasetron-d5 (M+5) occupies a distinct design space relative to other commercially available isotopologues such as dolasetron-d4 (M+4) and hydrodolasetron-d5 (M+5). The choice of labeling pattern directly impacts the ability to resolve analyte signals from natural isotopic contributions, to minimize cross-talk in multiple reaction monitoring (MRM) transitions, and to achieve true co-elution under reversed-phase LC conditions [1]. Furthermore, deuterated internal standards have been documented to exhibit chromatographic retention time shifts and differential ionization suppression compared to their unlabeled analytes, a phenomenon that is dependent on the degree and location of deuteration [2]. Consequently, substitution of dolasetron-d5 with a different isotopologue or a non-deuterated structural analogue introduces unquantified bias that cannot be corrected through routine calibration, thereby invalidating regulatory bioanalytical method validation under ICH M10 and FDA guidance.

Quantitative Differentiation of Dolasetron-d5 Relative to Closest Analogs and In-Class Alternatives


Comparative Isotopic Purity and Labeling Homogeneity: Dolasetron-d5 (≥98%) vs. Dolasetron-d4 (≥99% d1-d4)

The isotopic purity specification of dolasetron-d5 is ≥98% for the penta-deuterated species, as documented in vendor certificates of analysis . In contrast, the commercially available dolasetron-d4 internal standard is supplied with a purity of ≥99% but is specified as a mixture of deuterated forms (d1-d4) rather than a single homogeneous isotopologue . The presence of multiple deuterated species (d1 through d4) in the dolasetron-d4 preparation introduces additional mass spectral channels that can contribute to cross-talk and elevated baseline noise in selected reaction monitoring (SRM) assays. The homogeneous M+5 mass shift provided by dolasetron-d5 simplifies method development by ensuring a single, well-resolved internal standard peak with predictable isotopic distribution.

Stable Isotope Labeling Isotopic Purity LC-MS/MS Quantification

Enhanced Mass Spectrometric Resolution: M+5 Mass Shift of Dolasetron-d5 vs. Structural Analogue Internal Standard MDL 101,858

Early pharmacokinetic methods for dolasetron quantification employed the structural analogue MDL 101,858 as an internal standard, achieving limits of quantification (LOQ) of 10 pmol/mL for dolasetron and 5 pmol/mL for its metabolite in human plasma [1]. However, structural analogues do not co-elute with the analyte, rendering them incapable of fully correcting for matrix-induced ion suppression or enhancement. Deuterated internal standards such as dolasetron-d5 are designed to co-elute with the analyte, thereby normalizing matrix effects throughout the entire chromatographic run. The M+5 mass shift of dolasetron-d5 provides a +5 Da separation from the unlabeled analyte, which is considered optimal for minimizing interference from natural abundance 13C and 2H isotopes of the analyte while maintaining sufficient mass difference for unambiguous MRM transition selection .

Internal Standard Selection GC-MS LC-MS/MS Bioanalytical Validation

Differentiation by Deuterium Label Position: Indole Ring Labeling in Dolasetron-d5 vs. Alternative Labeling Sites

Dolasetron-d5 is specifically deuterated on the indole ring moiety, as indicated by the SMILES notation showing five deuterium atoms on the indole carbons . This labeling position is significant because the indole ring is not involved in metabolic cleavage pathways (dolasetron undergoes rapid carbonyl reduction to form hydrodolasetron, leaving the indole ring intact). Deuterium labels placed on metabolically labile positions are susceptible to deuterium-hydrogen exchange or metabolic loss, compromising the utility of the internal standard for metabolite quantification. The indole ring labeling strategy of dolasetron-d5 ensures label retention through both metabolic conversion and sample preparation, maintaining a consistent M+5 mass shift for both parent dolasetron and its active hydrodolasetron metabolite [1].

Deuterium Labeling Isotopic Effects Chromatographic Retention MS Fragmentation

Regulatory Alignment: Dolasetron-d5 as a SIL-IS Compliant with ICH M10 Bioanalytical Guidance

The ICH M10 Guideline on Bioanalytical Method Validation explicitly states that a stable isotope-labeled internal standard is the preferred choice for LC-MS/MS assays due to its ability to track the analyte throughout sample processing and compensate for matrix effects [1]. Dolasetron-d5, as a pentadeuterated analog of dolasetron, fulfills this recommendation by providing near-identical physicochemical properties to the analyte while maintaining a distinct mass for MS detection. Methods employing structural analogue internal standards, such as the MDL 101,858 method for dolasetron, are now considered legacy approaches that may not satisfy current regulatory expectations for matrix effect evaluation and incurred sample reanalysis (ISR) [2].

Regulatory Compliance ICH M10 Bioanalytical Method Validation SIL-IS

Optimal Scientific and Industrial Use Cases for Dolasetron-d5 Based on Differentiated Performance Evidence


Validated LC-MS/MS Bioanalytical Method Development for Dolasetron Pharmacokinetic Studies

Dolasetron-d5 is the preferred internal standard for developing and validating LC-MS/MS methods intended to quantify dolasetron and its active metabolite hydrodolasetron in human plasma, urine, or tissue homogenates. The compound's homogeneous M+5 isotopic composition (≥98% purity) simplifies MRM transition selection and minimizes cross-talk interference relative to heterogeneous d4 preparations . Its deuterium labeling on the metabolically stable indole ring ensures consistent internal standard response throughout sample processing and analysis, enabling robust matrix effect correction as mandated by ICH M10 [1]. Methods developed with dolasetron-d5 are positioned for successful regulatory submission in support of ANDA, NDA, and clinical pharmacokinetic studies.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology Assays Requiring High Specificity

In clinical laboratory settings where dolasetron quantification is required for therapeutic drug monitoring or forensic toxicology, dolasetron-d5 provides the specificity necessary to distinguish the drug from co-administered 5-HT3 antagonists (e.g., ondansetron, granisetron) and endogenous interferences. The +5 Da mass shift ensures that the internal standard signal does not overlap with naturally occurring isotopic peaks of the analyte, a concern when using internal standards with smaller mass differences (e.g., d3 or d4 analogs) . This specificity reduces false positives and improves the reliability of quantitative results in patient samples with complex polypharmacy backgrounds [1].

Metabolite Identification and Quantification in Drug-Drug Interaction Studies

Because dolasetron is rapidly and extensively metabolized to hydrodolasetron via carbonyl reduction, accurate quantification of both parent and metabolite in drug-drug interaction (DDI) studies requires an internal standard that co-elutes with both analytes and maintains label integrity through metabolic pathways. Dolasetron-d5, with its indole ring deuteration, remains structurally intact through the reductive metabolism, providing a consistent internal standard response for both dolasetron and hydrodolasetron . This eliminates the need for separate internal standards for parent and metabolite, streamlining method development and reducing consumable costs in high-throughput DDI screening programs [1].

Stable Isotope Dilution Assays for Pharmaceutical Quality Control and Impurity Profiling

In pharmaceutical quality control laboratories, dolasetron-d5 can be employed as an internal standard for stable isotope dilution assays aimed at quantifying trace levels of dolasetron-related impurities or degradation products. The use of a deuterated internal standard corrects for variations in extraction efficiency and ionization suppression that are common when analyzing complex formulation matrices . This approach yields more accurate and reproducible impurity determinations compared to external standard calibration or structural analogue internal standardization, thereby supporting ICH Q3A/Q3B compliance and ensuring the reliability of batch release testing data [1].

Technical Documentation Hub

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